(2E)-but-2-ene-1,4-diamine
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Overview
Description
(2E)-but-2-ene-1,4-diamine is an organic compound with the molecular formula C4H10N2. It is a diamine derivative of butene, characterized by the presence of two amino groups attached to the second and fourth carbon atoms of the butene chain. The “2E” designation indicates that the compound has a trans configuration around the double bond, meaning the amino groups are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-but-2-ene-1,4-diamine typically involves the following steps:
Starting Material: The synthesis begins with but-2-ene, which is commercially available or can be synthesized through various methods such as the dehydration of butan-2-ol.
Amination Reaction: The but-2-ene undergoes an amination reaction where the double bond is functionalized with amino groups. This can be achieved using reagents such as ammonia or primary amines in the presence of catalysts like palladium or nickel.
Reaction Conditions: The reaction is usually carried out under high pressure and temperature to facilitate the addition of amino groups. Solvents like ethanol or methanol are often used to dissolve the reactants and improve the reaction yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the amination reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-but-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of butane-1,4-diamine. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Butane-1,4-diamine.
Substitution: Substituted butene derivatives.
Scientific Research Applications
(2E)-but-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines.
Industry: this compound is used in the production of polymers and resins, where its diamine functionality is crucial for cross-linking reactions.
Mechanism of Action
The mechanism of action of (2E)-but-2-ene-1,4-diamine involves its interaction with various molecular targets:
Molecular Targets: The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways Involved: The compound can participate in metabolic pathways involving amine oxidation and reduction, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diamine: Similar structure but lacks the double bond.
(2Z)-but-2-ene-1,4-diamine: Cis isomer of (2E)-but-2-ene-1,4-diamine.
1,4-diaminobutane: Saturated analogue with no double bond.
Uniqueness
This compound is unique due to its trans configuration around the double bond, which imparts distinct chemical and physical properties compared to its cis isomer and saturated analogues. This configuration affects its reactivity and interaction with other molecules, making it valuable in specific applications where such properties are desired.
Properties
CAS No. |
40930-37-8 |
---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.1 |
Purity |
95 |
Origin of Product |
United States |
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